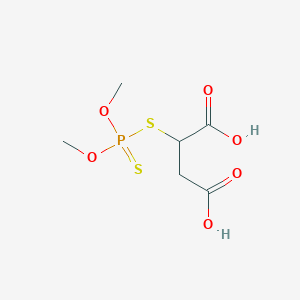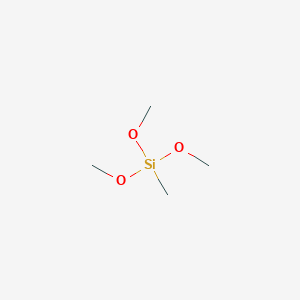
马拉硫磷二酸
描述
Synthesis Analysis
The synthesis of MDA involves the enzymatic degradation of malathion by specific enzymes such as fungal cutinase and yeast esterase. A study highlighted the high degradation rate of malathion by fungal cutinase, where nearly 60% of malathion was decomposed within 0.5 hours, producing MDA as a major degradation compound (Kim et al., 2005). This enzymatic process underscores the potential for bioremediation strategies in mitigating malathion pollution.
科学研究应用
Specific Scientific Field
Environmental Microbiology and Biotechnology
Summary of the Application
Malathion diacid, an extensively used organophosphorus pesticide, poses a high potential risk of toxicity to humans and the environment . Certain bacterial strains, such as Pseudidiomarina homiensis strain FG2 and Pseudidiomarina sp. strain CB1, have been identified as efficient degraders of Malathion . These strains can completely degrade an initial concentration of 500 mg/L Malathion within 36 hours .
Methods of Application or Experimental Procedures
The bacterial strains were isolated from sediments from deep-sea hydrothermal regions . The pathway of Malathion degradation was identified as a passage from Malathion monocarboxylic acid to Malathion dicarboxylic acid .
Results or Outcomes
The degradation of Malathion by these bacterial strains could potentially be used for bioremediation of environments contaminated with Malathion .
2. Isotope Dilution Mass Spectrometry (IDMS)
Specific Scientific Field
Summary of the Application
Isotope-labeled compounds, such as Malathion diacid-(dimethyl-d6), are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Methods of Application or Experimental Procedures
In IDMS, an isotope-labeled version of the compound of interest (in this case, Malathion diacid) is added to the sample. The ratio of the labeled to unlabeled compound is then measured using mass spectrometry .
Results or Outcomes
This method allows for highly accurate and precise quantification of the amount of Malathion in a sample .
安全和危害
Malathion interferes with the normal way that the nerves and brain function . Exposure to very high levels of malathion for a short period in air, water, or food may cause difficulty breathing, chest tightness, vomiting, cramps, diarrhea, blurred vision, sweating, headaches, dizziness, loss of consciousness, and death .
未来方向
The predominant biodegradation pathway for malathion involves formation of mono- and diacid metabolites through carboxylesterase activity . Oxidative desulfurization and demethylation leads to complete mineralization . Other minor routes of metabolism include initial oxidation to remove sulfur and methyl groups . This suggests potential future directions for research into the degradation and detoxification of Malathion and its metabolites.
属性
IUPAC Name |
2-dimethoxyphosphinothioylsulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O6PS2/c1-11-13(14,12-2)15-4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUNKPWHNGMQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052739 | |
| Record name | Malathion dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malathion diacid | |
CAS RN |
1190-28-9 | |
| Record name | Butanedioic acid, [(dimethoxyphosphinothioyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malathion dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malathion dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALATHION DIACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M523N0T44K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















